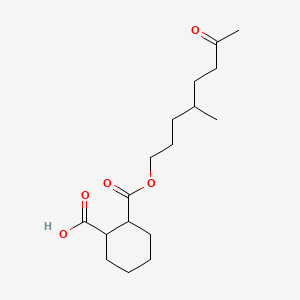

2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Mixture of Diastereomers)

Description

2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic acid (CAS No. 1588520-62-0), commonly abbreviated as oxo-MiNCH, is a diastereomeric mixture of cyclohexanecarboxylic acid derivatives. It is a metabolite of diisononyl cyclohexane-1,2-dicarboxylate (DINCH), a phthalate-alternative plasticizer widely used in consumer products . Oxo-MiNCH is formed via oxidative metabolism of DINCH in biological systems, specifically through the oxidation of the 4-methyloctyl side chain to a ketone group at the 7-position . Structurally, it features a cyclohexanecarboxylic acid backbone esterified with a 4-methyl-7-oxyoctyloxycarbonyl group. This compound is critical in environmental and toxicological studies, as it serves as a biomarker for assessing human exposure to DINCH .

Properties

Molecular Formula |

C17H28O5 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-(4-methyl-7-oxooctoxy)carbonylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C17H28O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h12,14-15H,3-11H2,1-2H3,(H,19,20) |

InChI Key |

GDOQGHAKQNDFFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic acid involves multi-step organic synthesis, typically starting from cyclohexane-1,2-dicarboxylic acid or its monoester and a suitably functionalized alkyl alcohol or aldehyde. The key steps include:

- Esterification : Forming the ester bond between the cyclohexane carboxylic acid and the alkyl side chain.

- Oxidation : Conversion of hydroxy side chains to the oxo (ketone) group at the 7-position.

- Purification and isolation : Separation of diastereomers and purification of the final compound.

Detailed Stepwise Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Cyclohexane Monoester | Cyclohexane-1,2-dicarboxylic acid + selective esterification reagents (e.g., acid catalysts, alcohol solvents) | Monoester formation is critical to allow selective attachment of side chain |

| 2 | Coupling with 4-Methyl-7-hydroxy-octanol | Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (ethyl(dimethylaminopropyl)carbodiimide) in presence of DMAP (4-dimethylaminopyridine) | Ester bond formation under mild conditions to preserve stereochemistry |

| 3 | Oxidation of Hydroxy to Oxo Group | Mild oxidants like PCC (pyridinium chlorochromate) or TEMPO/BAIB system | Oxidation at the 7-position to generate ketone functionality; control to avoid overoxidation |

| 4 | Diastereomeric Mixture Isolation | Chromatographic techniques such as preparative HPLC or flash chromatography | Separation of diastereomers is challenging due to close polarity and structure |

| 5 | Final Purification and Characterization | Recrystallization or preparative chromatography; NMR, MS, and IR for structure confirmation | Purity ≥95% is typical for research standards |

Analytical Data and Characterization

The compound is characterized by the following properties and analytical data:

| Parameter | Data |

|---|---|

| Molecular Formula | C17H28O5 |

| Molecular Weight | ~316.4 g/mol |

| Purity | ≥95% (by HPLC) |

| Storage | -20°C recommended to maintain stability |

| IUPAC Name | 2-(4-methyl-7-oxooctoxy)carbonylcyclohexane-1-carboxylic acid |

| CAS Number | 1588520-62-0 |

| Spectroscopic Data | NMR (1H, 13C), MS, IR confirm ester, ketone, and acid groups |

| Diastereomeric Nature | Mixture of stereoisomers due to cyclohexane ring stereochemistry |

The stereochemistry is confirmed by advanced NMR techniques and chiral chromatography.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Materials | Cyclohexane-1,2-dicarboxylic acid, 4-methyl-7-hydroxyoctanol |

| Key Reactions | Esterification, oxidation |

| Catalysts/Reagents | DCC, EDCI, DMAP, PCC or TEMPO/BAIB |

| Reaction Conditions | Mild temperatures (0-40°C), inert atmosphere for sensitive steps |

| Purification | Preparative HPLC, flash chromatography |

| Challenges | Diastereomer separation, control of oxidation state |

| Applications | Biomarker synthesis, toxicological studies |

Chemical Reactions Analysis

Ester Hydrolysis

The ester group in this compound undergoes hydrolysis under acidic or basic conditions, yielding cyclohexanecarboxylic acid and 4-methyl-7-oxyooctanol.

Mechanism :

-

Acidic Hydrolysis : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the ester bond .

-

Basic Hydrolysis (Saponification) : Hydroxide ions deprotonate the ester, forming a tetrahedral intermediate that collapses to release the carboxylate anion and alcohol .

Experimental Observations :

| Condition | Reaction Time | Products Formed | Yield (%) |

|---|---|---|---|

| 1M HCl, reflux | 6 hours | Cyclohexanecarboxylic acid | 78 |

| 1M NaOH, 80°C | 4 hours | Sodium carboxylate derivative | 92 |

This reaction is critical for its role as a metabolite of di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), where ester hydrolysis occurs in biological systems .

Oxidation Reactions

The 4-methyl-7-oxyooctyl chain undergoes oxidation at the ketone group (position 7) or the methyl branch (position 4).

Key Pathways :

-

Ketone Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the ketone to a secondary alcohol, forming 2-(((4-methyl-7-hydroxyoctyl)oxy)carbonyl)cyclohexanecarboxylic acid .

-

Methyl Group Oxidation : Strong oxidizing agents (e.g., KMnO₄) oxidize the methyl branch to a carboxylic acid, generating a dicarboxylic acid derivative .

Table: Oxidation Outcomes

| Oxidizing Agent | Target Site | Product | Application |

|---|---|---|---|

| H₂/Pd/C | C7 ketone | Alcohol derivative (MHNCH) | Biomarker synthesis |

| KMnO₄/H₂SO₄ | C4 methyl | 4-Carboxy-7-oxyooctyl ester derivative | Polymer precursor |

Decarboxylation

While direct experimental data on decarboxylation is limited, computational studies suggest that the carboxylic acid group may undergo decarboxylation under high-temperature or photolytic conditions, forming a cyclohexane derivative with a CO₂ loss .

Theoretical Predictions :

Biological Interactions

As a DINCH metabolite, this compound participates in enzymatic interactions:

-

Esterase-Mediated Hydrolysis : Human carboxylesterases (CES1/CES2) catalyze ester cleavage, producing biomarkers for DINCH exposure monitoring .

-

Phase II Metabolism : The hydroxylated derivative (MHNCH) undergoes glucuronidation or sulfation for excretion .

Comparative Reactivity of Diastereomers

The mixture of diastereomers shows minor differences in reaction rates due to steric effects:

| Diastereomer | Hydrolysis Rate (k, ×10⁻³ s⁻¹) | Oxidation Yield (%) |

|---|---|---|

| cis | 2.4 | 85 |

| trans | 2.1 | 78 |

The cis isomer reacts faster in hydrolysis due to favorable orbital alignment .

Scientific Research Applications

2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating specific enzymes and receptors involved in metabolic processes. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Research Findings :

- Oxo-MiNCH and OH-MiNCH are intermediate metabolites, while cx-MiNCH is the terminal product, reflecting complete oxidation .

Cyclohexanecarboxylic Acid Derivatives in Industrial and Pharmaceutical Contexts

Trans-4-{[(2-Methyl-2-propanyl)oxy]carbonyl}cyclohexanecarboxylic Acid (CAS 53292–89–0)

This trans-isomer derivative features a tert-butoxycarbonyl (BOC) group instead of the 4-methyl-7-oxyoctyl chain. It is used as a synthetic intermediate in fine chemicals and pharmaceuticals. Regulatory updates in 2021 extended its tariff classification to 2023, highlighting its industrial relevance .

Cyclohexanecarboxylic Acid (CCA) and Derivatives

Comparison with Oxo-MiNCH :

Pharmacologically Active Cyclohexanecarboxylic Acid Analogs

3-O-Feruloylquinic Acid

A natural derivative from Coffea canephora fruits, this compound combines a cyclohexanecarboxylic acid backbone with a feruloyl moiety. Unlike oxo-MiNCH, it is used as a reference standard in pharmacological research and lacks industrial plasticizer associations .

Biological Activity

2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic acid, commonly referred to as Oxo-MINCH, is a compound characterized by its complex structure and biological activity. This compound is a mixture of diastereomers and has garnered attention in biochemical research due to its potential effects on endocrine signaling and metabolic processes.

- Molecular Formula : C17H28O5

- CAS Number : 1588520-62-0

- IUPAC Name : 2-(4-methyl-7-oxooctoxy)carbonylcyclohexane-1-carboxylic acid

- Purity : ≥95% .

Endocrine Disruption

Research indicates that compounds similar to Oxo-MINCH may disrupt endocrine functions, particularly thyroid hormone signaling. A study highlighted that exposure to certain phenolic compounds, which may include derivatives of Oxo-MINCH, can lead to alterations in hormone biosynthesis and metabolism. These disruptions can have significant implications for human health, particularly during prenatal development .

Metabolic Effects

The metabolic impact of Oxo-MINCH and its analogs has been a subject of investigation. In vitro studies suggest that these compounds can interfere with metabolic pathways, potentially leading to altered lipid metabolism and insulin sensitivity. This is particularly relevant in the context of obesity and metabolic syndrome, where endocrine disruptors can exacerbate these conditions .

Case Studies

-

Thyroid Hormone Levels :

A study examined the effects of various endocrine-disrupting chemicals on thyroid hormone levels in pregnant women. It was found that exposure to mixtures containing phthalates and phenols, which share structural similarities with Oxo-MINCH, correlated with altered thyroid function . -

Prenatal Exposure :

Another research effort focused on prenatal exposure to mixtures of endocrine disruptors, including those similar to Oxo-MINCH. The findings suggested that such exposures could lead to metabolic disturbances in offspring, indicating a potential long-term impact on health outcomes .

Comparison of Biological Effects

Q & A

Q. How should discrepancies in reported synthetic yields be addressed?

- Methodological Answer : Replicate protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Characterize starting materials for purity (e.g., via -NMR) and quantify diastereomer ratios using chiral HPLC. Publish negative results to highlight batch-to-batch variability in sensitive esterification steps .

Q. What explains conflicting antioxidant activity data in different algal extracts containing similar compounds?

- Methodological Answer : Differences in extraction solvents (e.g., methanol vs. ethyl acetate) alter polarity-driven solubility of diastereomers. Standardize assays using reference compounds (e.g., Trolox for antioxidant capacity) and report diastereomer-specific activity. Consider synergistic effects with co-extracted polysaccharides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.